3-(1H-benzo[d]imidazol-2-yl)-1-methyl-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-benzo[d]imidazol-2-yl)-1-methyl-1H-pyrazol-4-amine is a heterocyclic compound that features both benzimidazole and pyrazole moieties. These structures are known for their significant roles in medicinal chemistry due to their biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-benzo[d]imidazol-2-yl)-1-methyl-1H-pyrazol-4-amine typically involves the formation of the benzimidazole ring followed by the construction of the pyrazole moiety. One common method involves the nucleophilic substitution of 2,6-bis(1H-benzimidazole-2-yl)pyridine with appropriate reagents in the presence of a base such as KOH in DMSO solvent at elevated temperatures . Another method employs palladium-catalyzed oxidative annulation reactions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(1H-benzo[d]imidazol-2-yl)-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like NaBH4.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the benzimidazole and pyrazole rings.
Common Reagents and Conditions
Oxidation: tert-Butyl hydroperoxide (TBHP) as an oxidant.
Reduction: Sodium borohydride (NaBH4) in ethanol.
Substitution: Various halides and bases in polar solvents.
Major Products
The major products formed from these reactions include substituted benzimidazole and pyrazole derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
3-(1H-benzo[d]imidazol-2-yl)-1-methyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(1H-benzo[d]imidazol-2-yl)-1-methyl-1H-pyrazol-4-amine involves its interaction with molecular targets such as enzymes and receptors. It can inhibit specific pathways by binding to active sites or altering the conformation of target proteins. For example, it may block signal reception at the level of PqsR, leading to reduced transcription of certain genes .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl substituted benzimidazole derivatives .
- Benzimidazole Schiff bases .
- 3,4-Dihydro-2H-benzo[e][1,3]oxazine analogues .
Uniqueness
3-(1H-benzo[d]imidazol-2-yl)-1-methyl-1H-pyrazol-4-amine stands out due to its unique combination of benzimidazole and pyrazole rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H11N5 |
---|---|
Molecular Weight |
213.24 g/mol |
IUPAC Name |
3-(1H-benzimidazol-2-yl)-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C11H11N5/c1-16-6-7(12)10(15-16)11-13-8-4-2-3-5-9(8)14-11/h2-6H,12H2,1H3,(H,13,14) |
InChI Key |
RILNXHBAMSHNCX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C2=NC3=CC=CC=C3N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.